N-carbomethoxy-L-alanine
Overview
Description
N-carbomethoxy-L-alanine is a compound with the molecular formula C5H9NO4 . It is also known by other names such as (2S)-2-[(methoxycarbonyl)amino]propanoic acid and Moc-Ala-OH .
Synthesis Analysis
The synthesis of this compound has been achieved through a divergent total synthesis of four kopsane alkaloids . Key transformations in the synthesis process include an asymmetric Diels–Alder reaction to assemble the central bicyclo [2.2.2]octane moiety and the quaternary stereocenter at C20, a SmI2-mediated cascade reduction/aldol reaction to construct the five-membered ring and the quaternary stereocenter at C7, and a late-stage cascade reductive amination/cyclization to establish the highly strained caged ring system .Molecular Structure Analysis
The molecular structure of this compound is characterized by a central bicyclo [2.2.2]octane moiety and a quaternary stereocenter at C20 . The structure also includes a five-membered ring and a quaternary stereocenter at C7 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an asymmetric Diels–Alder reaction, a SmI2-mediated cascade reduction/aldol reaction, and a late-stage cascade reductive amination/cyclization .Physical And Chemical Properties Analysis
This compound has a molecular weight of 147.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .Scientific Research Applications
Carnosine and Related Dipeptides
- Carnosine (β-alanyl-L-histidine) has been extensively studied for its physiological roles due to its biochemical properties like pH-buffering, metal-ion chelation, and antioxidant capacity. These features suggest carnosine's therapeutic potential in diseases involving ischemic or oxidative stress (Boldyrev, Aldini, & Derave, 2013).
Alanine Racemase and Enzymatic Activity
- The crystal structures of alanine racemase bound with reaction intermediate analogs show the enzyme's role in converting L-alanine to D-alanine, a critical process in cell wall synthesis in bacteria. This suggests a potential area of study for analogs like N-carbomethoxy-L-alanine in understanding enzymatic mechanisms and antibiotic development (Watanabe et al., 2002).
β-Alanine Supplementation and Performance
- β-Alanine supplementation, a rate-limiting precursor of carnosine, enhances muscle carnosine content and can attenuate fatigue in high-intensity exercises. This indicates the importance of β-alanine and its analogs in sports science and muscle physiology (Derave et al., 2007).
Alanine Metabolism in Plants
- In soybeans under hypoxia, alanine aminotransferase (AlaAT) plays a role in alanine metabolism, suggesting the importance of alanine and its derivatives in plant biochemistry under stress conditions (Sousa & Sodek, 2003).
Carnosine Loading and Washout
- Carnosine loading significantly increases muscle carnosine content, and its washout rates are slow, indicating that carnosine and potentially its analogs could have long-term effects on muscle biochemistry and performance (Baguet et al., 2009).
Future Directions
The divergent total synthesis of N-carbomethoxy-L-alanine opens up new possibilities for the synthesis of other complex molecules . This work could potentially be used for the industrial production of L-α-, L-β-, and L-γ-amino acids . The structural analysis provides new insights on enzyme–substrate interaction, which could shed light on engineering of CβAAs for high catalytic activity and broad substrate specificity .
Mechanism of Action
Target of Action
N-carbomethoxy-L-alanine is a derivative of the amino acid alanine. It is known to interact with enzymes involved in the metabolism of alanine, such as alanine racemase . Alanine racemase plays an essential role in cell wall synthesis in bacteria by converting L-alanine to D-alanine, a key building block in the biosynthesis of peptidoglycan .
Mode of Action
It is known that alanine and its derivatives can inhibit the growth and in vitro proliferation of certain human pathogens in a concentration-dependent manner . This suggests that this compound may interact with its targets, such as alanine racemase, to disrupt normal cellular processes and inhibit growth.
Biochemical Pathways
This compound likely affects the biochemical pathways involving alanine. For instance, it may impact the conversion of L-alanine to D-alanine, a crucial step in the biosynthesis of peptidoglycan in bacteria . Additionally, it may influence the production of β-alanine from glucose in genetically modified organisms .
Pharmacokinetics
It is known that the pharmacokinetics of nanoparticles, which can include compounds like this compound, involve their absorption, distribution, metabolism, and excretion (adme)
Result of Action
Given its potential interaction with alanine racemase, it may disrupt the normal function of this enzyme and thereby inhibit the growth of certain bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of cyanobacteria, which can produce similar compounds, may affect the action of this compound . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
properties
IUPAC Name |
(2S)-2-(methoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZODJINWJNPZ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59190-99-7 | |
Record name | N-Carbomethoxy-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059190997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-CARBOMETHOXY-L-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIL4K149FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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